methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives with different substituents at various positions on the core structure . Examples include:
- 6-[4-(Difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1H-pyrazolo[3,4-b]pyridine derivatives with various alkyl or aryl groups
Uniqueness
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethoxy and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C22H16F3N3O3 |
Molecular Weight | 427.4 g/mol |
IUPAC Name | This compound |
InChI Key | PPKNNSTYIZLYQR-UHFFFAOYSA-N |
The compound's structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities, particularly in anti-inflammatory and antimicrobial applications.
Synthesis
The synthesis typically involves multiple organic reactions, including:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This step requires specific conditions to cyclize appropriate precursors.
- Introduction of Substituents : Difluoromethoxy and fluorophenyl groups are introduced through various substitution reactions.
- Esterification : The carboxylic acid group is converted into a methyl ester.
These steps are crucial for achieving the desired biological activity and stability of the compound.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant inhibitory effects on M. tuberculosis H37Rv strain, suggesting that structural modifications can enhance efficacy against this pathogen .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Research indicates that pyrazolo[3,4-b]pyridines can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Inhibition assays revealed that certain derivatives significantly suppressed COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .
The biological activity of this compound is believed to involve interaction with specific molecular targets including enzymes and receptors. The precise pathways and molecular targets are still under investigation but may include modulation of intracellular signaling cascades related to inflammation and infection response .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antitubercular Activity : A study conducted by Rao et al. demonstrated that structurally modified pyrazolo[3,4-b]pyridines exhibited significant antitubercular activity with IC50 values indicating potent inhibitory effects against M. tuberculosis .
- In Vivo Anti-inflammatory Study : Another investigation assessed the anti-inflammatory potential using animal models exposed to inflammatory stimuli. Results showed a marked reduction in inflammatory markers following treatment with the compound .
Properties
Molecular Formula |
C21H14F3N3O3 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H14F3N3O3/c1-29-20(28)16-10-18(12-2-8-15(9-3-12)30-21(23)24)26-19-17(16)11-25-27(19)14-6-4-13(22)5-7-14/h2-11,21H,1H3 |
InChI Key |
JQSGPROBTOTNEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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